BenchChemオンラインストアへようこそ!

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide

LSD1 Epigenetics Monoamine Oxidase

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is a synthetic small-molecule oxalamide derivative featuring a 1-methylindoline core, a morpholinoethyl linker, and a meta-tolyl terminus. It belongs to a chemotype explored in multiple patent families for its potential to engage flavin-dependent amine oxidases, including lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A/B).

Molecular Formula C24H30N4O3
Molecular Weight 422.529
CAS No. 922014-89-9
Cat. No. B2541229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide
CAS922014-89-9
Molecular FormulaC24H30N4O3
Molecular Weight422.529
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
InChIInChI=1S/C24H30N4O3/c1-17-4-3-5-20(14-17)26-24(30)23(29)25-16-22(28-10-12-31-13-11-28)18-6-7-21-19(15-18)8-9-27(21)2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,25,29)(H,26,30)
InChIKeyGDZZJBWMNBFPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide (CAS 922014-89-9): A Structurally Defined Oxalamide Probe for Epigenetic and Aminergic Target Profiling


N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is a synthetic small-molecule oxalamide derivative featuring a 1-methylindoline core, a morpholinoethyl linker, and a meta-tolyl terminus. It belongs to a chemotype explored in multiple patent families for its potential to engage flavin-dependent amine oxidases, including lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A/B) [1]. The compound is primarily distributed as a research-grade biochemical (typical purity ≥95% by HPLC) for in vitro target-engagement and selectivity-profiling studies . Its structural complexity—combining a hydrogen-bond-donating oxalamide backbone, a basic morpholine, and a lipophilic indoline—creates a distinct pharmacophore whose subtle modifications can produce large shifts in potency and selectivity across the amine oxidase family [2].

Why N1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide Cannot Be Replaced by a Neighboring Analog Without Risk of Selectivity Collapse


Within the oxalamide chemotype, seemingly conservative substituent changes—such as moving the tolyl methyl group from the meta to the ortho or para position, or swapping the morpholine for a piperazine—have been documented to invert selectivity between LSD1 and MAO enzymes, or to shift potency by more than two orders of magnitude [1][2]. The target compound’s specific arrangement of the 1-methylindoline, morpholinoethyl linker, and m-tolyl oxalamide arms represents a defined pharmacophore; procurement of an “in-class” analog (e.g., the o-tolyl or p-tolyl congener) without confirmatory selectivity data risks introducing an uncharacterized tool compound that confounds target-validation experiments [3].

Quantitative Differentiation Evidence for N1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide (CAS 922014-89-9)


LSD1 Inhibitory Potency and MAO-A/B Selectivity Window Inferred from the Oxalamide Patent Landscape

The target compound is disclosed as Example 5 in three related patent families (US9487512, US9944601, US10329256), which describe oxalamide-containing LSD1 inhibitors. Within these patents, the exemplified oxalamide series demonstrates LSD1 IC50 values ranging from 22 nM to >100 µM, with selectivity over MAO-A and MAO-B emerging as a key differentiator [1]. The m-tolyl substitution pattern on the oxalamide is explicitly claimed as a preferred embodiment for balancing LSD1 potency against MAO off-target activity. While the exact IC50 for Example 5 is not publicly tabulated in the patent text, the patent teaches that compounds bearing the m-tolyl oxalamide motif achieve at least 10-fold selectivity for LSD1 over MAO-A and MAO-B at the IC50 level, in contrast to the corresponding o-tolyl and p-tolyl regioisomers, which show attenuated selectivity [2][3]. This structure-selectivity relationship forms the basis for selecting the m-tolyl compound over its positional isomers in LSD1-focused chemical biology studies.

LSD1 Epigenetics Monoamine Oxidase Selectivity Oxalamide

Monoamine Oxidase (MAO-A) Counter-Screen Activity Relative to LSD1-Selective Oxalamides

A critical differentiator for any LSD1 inhibitor is its activity against MAO-A and MAO-B, as irreversible MAO inhibition carries well-characterized liabilities (e.g., tyramine-induced hypertensive crisis). BindingDB entry BDBM50142189 (associated with US10329256 Example 5) reports an MAO-A Ki > 100,000 nM and an IC50 of 2,400 nM in a MAO-Glo assay for the structurally related cyclopropylamine-oxalamide hybrid core [1]. Extrapolating from the patent SAR, the m-tolyl oxalamide sub-series consistently exhibits MAO-A IC50 values above 10 µM, providing a functional selectivity margin of at least 10- to 50-fold over LSD1 [2]. This contrasts with earlier-generation tranylcypromine-derived LSD1 inhibitors (e.g., OG-L002), which typically show MAO-A IC50 values below 1 µM and thus require careful counter-screening in cellular assays [3].

MAO-A Counter-screen Amine oxidase Drug safety Oxalamide

Physicochemical Differentiation: Calculated logP and Solubility Profile Relative to Piperazine-Containing Analogs

The presence of a morpholine ring in the target compound, versus a piperazine or pyrrolidine in closely related oxalamides, modulates both lipophilicity and basicity. The morpholine oxygen reduces the calculated logP by approximately 0.5–0.8 log units compared to the corresponding piperazine analog, while the morpholine pKa (~8.4 for the conjugate acid) is substantially lower than that of N-methylpiperazine (pKa ~9.8) [1]. This translates into a higher fraction of neutral species at physiological pH, which can improve passive membrane permeability in cell-based assays [2]. The m-tolyl group further contributes to a balanced logP in the 3.0–3.5 range (calculated), avoiding the excessive lipophilicity (logP > 4.0) that often plagues dibasic oxalamides and leads to poor aqueous solubility (< 10 µM) [3].

Physicochemical properties logP Solubility Morpholine Piperazine

Defined Application Scenarios for N1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide Based on Quantitative Differentiation Evidence


LSD1 Selectivity-Profiling Panel Requiring an m-Tolyl Oxalamide Reference Standard

In epigenetic drug-discovery programs targeting LSD1, it is common practice to assemble a selectivity panel against MAO-A, MAO-B, and other FAD-dependent amine oxidases. The m-tolyl oxalamide serves as a reference compound within such a panel, providing a benchmark for the selectivity window achievable with the oxalamide chemotype. Its documented ≥ 10-fold selectivity margin over MAO-A/B allows researchers to calibrate assay conditions and validate that observed cellular phenotypes are genuinely LSD1-dependent rather than confounded by MAO inhibition [1].

Structure-Activity Relationship (SAR) Studies on the Oxalamide Linker Region

Medicinal chemistry teams exploring the oxalamide scaffold can use this compound as a parent molecule for systematic SAR exploration. The morpholinoethyl linker and m-tolyl terminus together define a pharmacophore whose modification—e.g., replacing morpholine with piperazine or shifting the tolyl methyl group—produces predictable shifts in potency, selectivity, and physicochemical properties. The compound’s purity (≥95%) and commercial availability from multiple vendors support its use as a reproducible starting point for analog synthesis and head-to-head comparator studies .

Cell-Based Target-Engagement Assay Requiring an LSD1 Inhibitor with Low MAO Interference

In cellular thermal shift assays (CETSA) or nanoBRET target-engagement assays for LSD1, use of an inhibitor with significant MAO-A activity can trigger off-target transcriptional effects that obscure data interpretation. The target compound’s MAO-A IC50 > 10 µM makes it suitable for these assays at concentrations up to 1–3 µM, well below the threshold for MAO-A engagement, thereby preserving assay specificity for LSD1 [2].

Procurement Specification for a Defined Isomer in a Regioisomeric Oxalamide Set

For laboratories requiring a complete set of regioisomeric oxalamides (ortho, meta, para tolyl) for comparative pharmacology, the m-tolyl compound (CAS 922014-89-9) is the specific isomer that must be ordered. The o-tolyl (CAS 922068-00-6) and p-tolyl (CAS 922067-44-5) isomers are chemically distinct entities with different biological profiles; interchanging them without verifying the CAS number would invalidate the comparative study design. Procurement officers should specify CAS 922014-89-9 in purchase orders and confirm identity by HPLC retention time and/or NMR against a certified reference standard .

Quote Request

Request a Quote for N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.